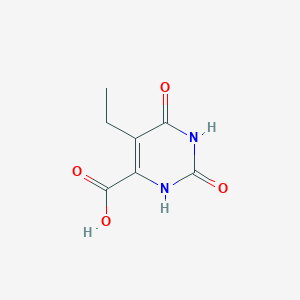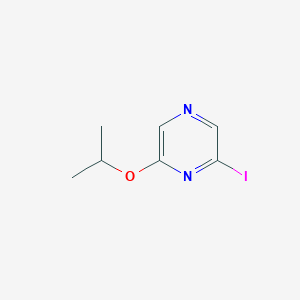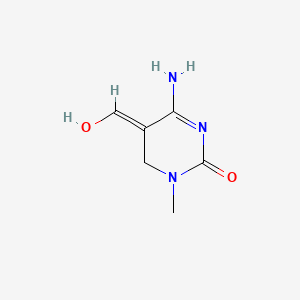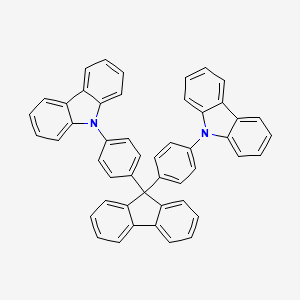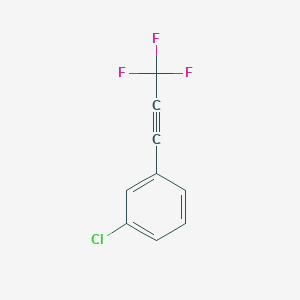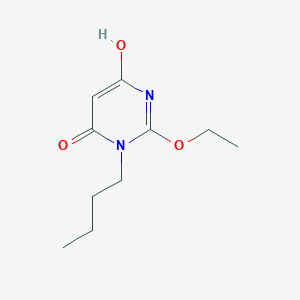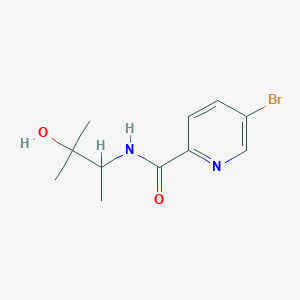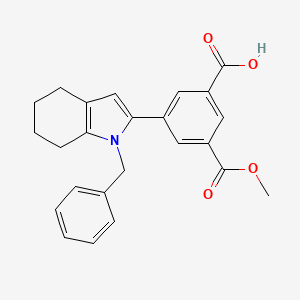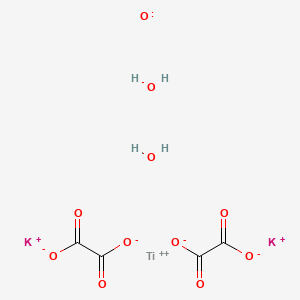
Dipotassiumoxodioxalatotitanate(IV)dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassiumoxodioxalatotitanate(IV)dihydrate can be synthesized through the reaction of titanium(IV) oxide with oxalic acid in the presence of potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dipotassiumoxodioxalatotitanate(IV)dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different titanium complexes.
Substitution: The oxalate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reduction reactions may yield titanium(III) complexes, while oxidation reactions can produce titanium dioxide .
Scientific Research Applications
Dipotassiumoxodioxalatotitanate(IV)dihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dipotassiumoxodioxalatotitanate(IV)dihydrate involves its ability to coordinate with various ligands and participate in redox reactions. The compound’s molecular structure allows it to interact with different molecular targets, facilitating catalytic and coordination processes .
Comparison with Similar Compounds
Similar Compounds
Potassium titanium oxide oxalate: Similar in structure and reactivity, used in similar applications.
Titanium(IV) isopropoxide: Another titanium compound used in organic synthesis and material science.
Titanium(IV) oxysulfate: Used in industrial applications and as a precursor for titanium dioxide.
Uniqueness
Dipotassiumoxodioxalatotitanate(IV)dihydrate is unique due to its specific coordination environment and reactivity. Its ability to act as both an oxidizing and reducing agent, along with its versatility in various chemical reactions, makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C4H4K2O11Ti |
|---|---|
Molecular Weight |
354.13 g/mol |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;;+2/p-4 |
InChI Key |
PGGRHIGITIPOBF-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[O].[K+].[K+].[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


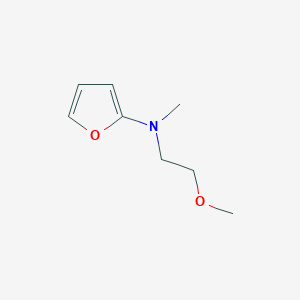
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)
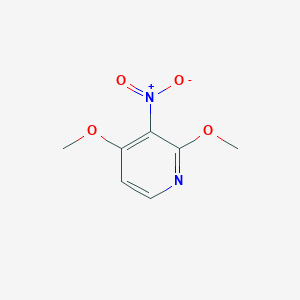
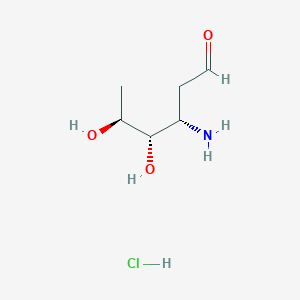
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)

